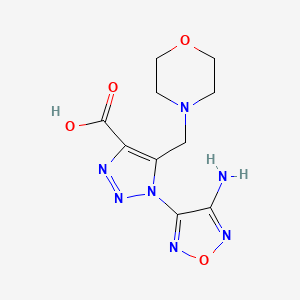

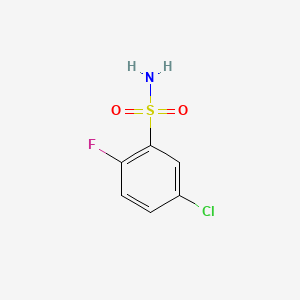

![molecular formula C15H14O2 B1349250 [3-(2-Methylphenyl)phenyl]acetic acid CAS No. 1375069-02-5](/img/structure/B1349250.png)

[3-(2-Methylphenyl)phenyl]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

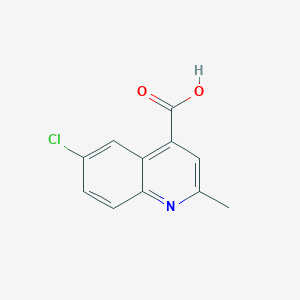

“[3-(2-Methylphenyl)phenyl]acetic acid” is a chemical compound with the CAS Number: 1375069-02-5 . Its molecular weight is 226.27 . The IUPAC name for this compound is (2’-methyl [1,1’-biphenyl]-3-yl)acetic acid .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C15H14O2/c1-11-5-2-3-8-14(11)13-7-4-6-12(9-13)10-15(16)17/h2-9H,10H2,1H3,(H,16,17) . This code provides a specific description of the molecule’s structure.Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of related compounds and their structural characterization form a foundational aspect of research on [3-(2-Methylphenyl)phenyl]acetic acid. Studies have detailed the synthesis of complex organic compounds, exploring their crystal structures, spectroscopic features, and potential for forming hydrogen bonds in crystals, indicating the versatility of these compounds in chemical synthesis and analysis (Yaman et al., 2019).

Pharmaceutical Applications

Research into novel compounds with potential anticancer properties has involved derivatives of acetic acid, demonstrating the significant role these compounds play in the development of new therapeutic agents. For example, the synthesis and biological evaluation of novel α-aminophosphonates based on quinazolinone moiety have shown promising anticancer and antioxidant activities, highlighting the therapeutic potential of these derivatives (Awad et al., 2018).

Material Science Applications

In material science, this compound derivatives have been used in the synthesis of novel polyamides, demonstrating the material's potential in creating optically active polymers with good yields and moderate inherent viscosities. These polymers show promise in various applications due to their solubility in organic solvents and thermal properties (Mallakpour & Taghavi, 2008).

Catalysis Research

Catalysis research has also benefited from studies on this compound derivatives, such as the palladium-catalyzed hydrophenylation of alkynes, showcasing the compound's utility in facilitating chemical reactions under mild conditions, which is crucial for industrial synthesis processes (Zeng & Hua, 2008).

Renewable Resources and Green Chemistry

Explorations into renewable resources have led to the examination of phloretic acid, a derivative of this compound, as an alternative for enhancing the reactivity of molecules towards benzoxazine ring formation. This approach aligns with the principles of green chemistry by utilizing sustainable materials to produce compounds with specific properties, demonstrating the ecological benefits of such derivatives (Trejo-Machin et al., 2017).

Mécanisme D'action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, indole derivatives have been shown to inhibit certain enzymes, leading to their various biological activities .

Biochemical Pathways

For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that [3-(2-Methylphenyl)phenyl]acetic acid could potentially influence similar biochemical pathways.

Pharmacokinetics

Phenylacetic acid, a related compound, is known to undergo hydrolysis involving arylesterase in plasma, both arylesterase and carboxylesterase in liver microsomes, and carboxylesterase in liver cytosol . This could potentially impact the bioavailability of this compound.

Result of Action

Related compounds such as indole derivatives have been shown to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Action Environment

For instance, the fermentation period and microflora shifts can influence the production of certain metabolites in the production of Chinese strong-flavor Baijiu .

Analyse Biochimique

Biochemical Properties

[3-(2-Methylphenyl)phenyl]acetic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it is known to interact with monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters . This interaction can modulate the levels of neurotransmitters in the brain, potentially affecting mood and behavior. Additionally, this compound can bind to specific receptors on cell membranes, altering signal transduction pathways and influencing cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors . This compound can modulate gene expression by acting as a ligand for nuclear receptors, thereby affecting transcriptional activity. Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to enzymes, either inhibiting or activating their activity. For example, its interaction with monoamine oxidase results in the inhibition of this enzyme, leading to increased levels of neurotransmitters . Additionally, this compound can interact with DNA-binding proteins, influencing gene expression and cellular function . These molecular interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can have different biochemical properties . Long-term exposure to this compound in in vitro and in vivo studies has revealed changes in cellular metabolism and gene expression, highlighting its potential for sustained biological activity .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can modulate neurotransmitter levels and influence behavior without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These findings underscore the importance of determining the appropriate dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential interactions with other drugs .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, this compound can be transported across cell membranes by organic anion transporters, influencing its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . For example, this compound may accumulate in the mitochondria, where it can influence energy production and oxidative stress . Understanding the subcellular localization of this compound is essential for elucidating its biochemical properties and potential therapeutic applications.

Propriétés

IUPAC Name |

2-[3-(2-methylphenyl)phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-11-5-2-3-8-14(11)13-7-4-6-12(9-13)10-15(16)17/h2-9H,10H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBCVVFMOLIMBHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=CC(=C2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20362657 |

Source

|

| Record name | [3-(2-Methylphenyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1375069-02-5 |

Source

|

| Record name | [3-(2-Methylphenyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

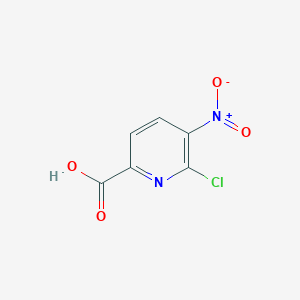

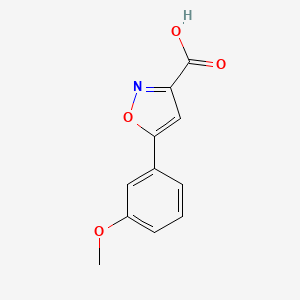

![3-[2-(Hydroxymethyl)-1h-benzimidazol-1-yl]propanoic acid](/img/structure/B1349183.png)

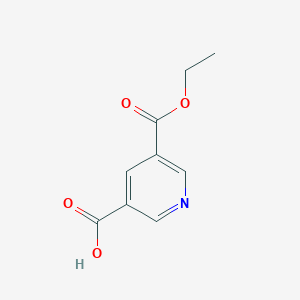

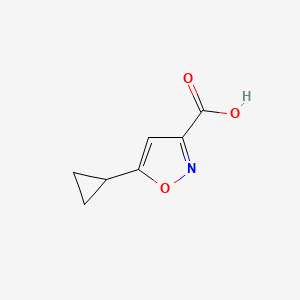

![N-[4-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenyl]-methanesulfonamide](/img/structure/B1349194.png)

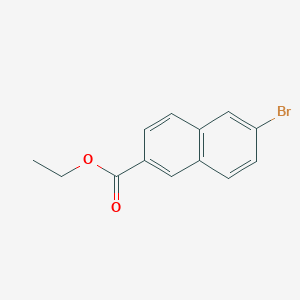

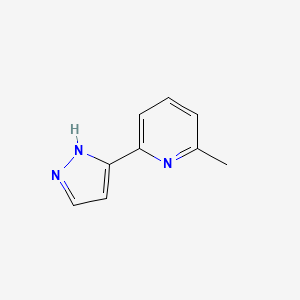

![2-[(4-Ethoxyphenyl)amino]nicotinic acid](/img/structure/B1349201.png)